

solubility of 5-Bromoisoquinolin-3-amine

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Compound of Interest

Compound Name: 5-Bromoisoquinolin-3-amine

Cat. No.: B1524671

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An In-Depth Technical Guide to the Solubility of **5-Bromoisoquinolin-3-amine** for Drug Discovery Professionals

Introduction

5-Bromoisoquinolin-3-amine (CAS 1192815-01-2) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.^[1] Its molecular architecture, featuring a brominated isoquinoline core with a primary amine, provides versatile handles for synthetic modification. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, while the amine group can be readily functionalized.^[1] This versatility allows for the construction of diverse molecular libraries for biological screening, making it a valuable intermediate in the synthesis of novel pharmaceutical compounds.^{[1][2]}

In the early stages of drug discovery, understanding the solubility of a compound is paramount. Poor aqueous solubility can confound in vitro assay results, leading to unreliable structure-activity relationships (SAR) and increased development costs.^[3] Later in the pipeline, solubility issues can result in poor bioavailability, underestimated toxicity, and significant formulation challenges, ultimately jeopardizing the success of a promising drug candidate.^[3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **5-Bromoisoquinolin-3-amine**, moving beyond a simple listing of data to explain the causality behind experimental choices and to provide robust, self-validating protocols.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of **5-Bromoisoquinolin-3-amine** presents competing features that influence its behavior in various solvents.

- **Isoquinoline Core:** The bicyclic aromatic isoquinoline system is largely nonpolar and hydrophobic, which tends to decrease aqueous solubility.
- **Amino Group (-NH₂):** The primary amine at the 3-position is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.^[4] This feature promotes interaction with polar solvents like water. Furthermore, as a basic functional group, its charge state is pH-dependent, a critical factor in aqueous solubility.
- **Bromo Group (-Br):** The bromine atom at the 5-position is electron-withdrawing and increases the overall molecular weight and lipophilicity of the compound, generally leading to reduced solubility in aqueous media.^[4]

Based on these structural characteristics, **5-Bromoisoquinolin-3-amine** is predicted to be a solid at room temperature with low intrinsic solubility in water but moderate to good solubility in polar organic solvents.^[4]

Table 1: Physicochemical Properties of 5-Bromoisoquinolin-3-amine

Property	Value	Source
CAS Number	1192815-01-2	[1]
Molecular Formula	C ₉ H ₇ BrN ₂	[1]
Molecular Weight	223.07 g/mol	[1]
IUPAC Name	5-bromoisquinolin-3-amine	[1]
InChI Key	VZWSVFLRMXYQLA-UHFFFAOYSA-N	[1]
SMILES	<chem>Nc1nc(cc2c1cccc2Br)</chem>	[1]
Predicted pKa	6.50 ± 0.43 (basic)	[5]

Theoretical Framework for Solubility

A robust experimental plan is grounded in a solid theoretical understanding. The solubility of **5-Bromoisquinolin-3-amine** is governed by several key factors, primarily the solvent polarity, solution pH, and temperature.

Solvent Selection: "Like Dissolves Like"

The principle of "like dissolves like" dictates that substances with similar intermolecular forces are more likely to be soluble in one another.

- **Polar Protic Solvents** (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amine group of the target compound, promoting solubility. However, the large, nonpolar isoquinoline core counteracts this effect in water.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for many drug-like molecules and is commonly used for creating high-concentration stock solutions for biological screening.[\[3\]](#)
- **Nonpolar Solvents** (e.g., Toluene, Hexane): Solubility is expected to be very low in these solvents due to the compound's polar amine functionality.

The Critical Role of pH

For an ionizable compound like **5-Bromoisoquinolin-3-amine**, pH is arguably the most influential factor on aqueous solubility. The primary amine group is basic and will be protonated in acidic conditions to form a cationic salt (isoquinolinium salt).

Equilibrium: R-NH_2 (less soluble) + $\text{H}^+ \rightleftharpoons \text{R-NH}_3^+$ (more soluble)

This protonated form is an ion and therefore exhibits significantly higher solubility in water than the neutral free base. Consequently, the aqueous solubility of **5-Bromoisoquinolin-3-amine** is expected to be substantially higher at a pH below its pKa (e.g., pH 1.2-5) compared to physiological or basic pH (e.g., pH 7.4 or higher). According to the World Health Organization (WHO), determining the pH-solubility profile over the range of 1.2 to 6.8 is critical for biopharmaceutics classification.[\[6\]](#)

Caption: Key factors influencing the solubility of **5-Bromoisoquinolin-3-amine**.

Experimental Determination of Solubility

Different stages of drug discovery demand different types of solubility data. Kinetic solubility is used for rapid screening, while thermodynamic solubility provides the definitive, "gold standard" value for lead optimization.[\[3\]](#)

Protocol: Kinetic Solubility Assay

This method is ideal for early-stage discovery due to its high-throughput nature. It measures the concentration at which a compound precipitates from an aqueous buffer when added from a high-concentration DMSO stock.[\[3\]](#)

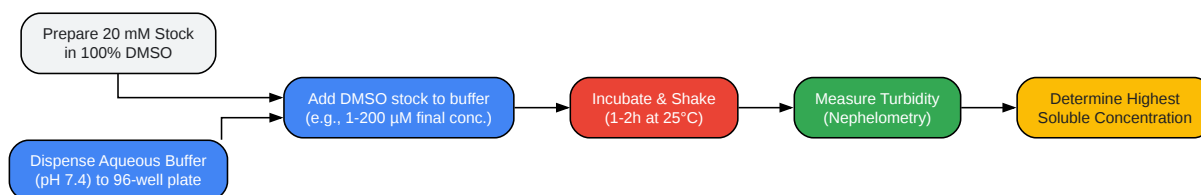
Causality: The rapid nature of this assay does not allow the system to reach true thermodynamic equilibrium. It is a measure of apparent solubility and can be influenced by the rate of addition and the initial DMSO concentration. However, its speed makes it invaluable for screening large numbers of compounds.

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **5-Bromoisoquinolin-3-amine** (e.g., 10-20 mM) in 100% DMSO. Ensure complete dissolution,

using gentle warming or sonication if necessary.[7]

- Assay Plate Preparation: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.
- Serial Dilution: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., 1 μ M to 200 μ M). The final DMSO concentration should be kept low and consistent (typically $\leq 1\%$) to minimize co-solvent effects.
- Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C or 37 °C).
- Precipitation Detection: Measure the amount of precipitate formed in each well. Common methods include:
 - Laser Nephelometry: Measures light scattering caused by insoluble particles.[3]
 - UV-Vis Spectroscopy: After centrifugation of the plate, the concentration of the soluble compound in the supernatant is measured and compared to a standard curve.
 - Visual Inspection: A qualitative assessment using a light box or microscope.[7]
- Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.



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Caption: Workflow for a high-throughput kinetic solubility assay.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

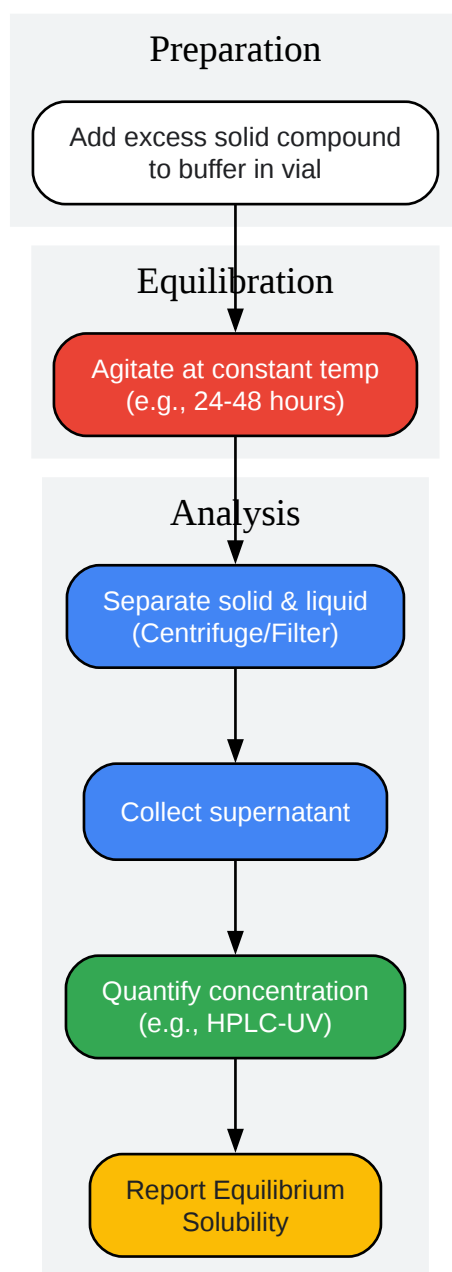
This "shake-flask" method measures the true equilibrium solubility of a compound and is essential for late-stage lead optimization, pre-formulation, and biopharmaceutics classification.

[3][6]

Causality: By allowing the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours), this method ensures that the measured concentration in the supernatant represents the true saturation point under the specified conditions (e.g., pH, temperature). This is a self-validating system because the continued presence of excess solid confirms that saturation has been achieved.

Methodology:

- Preparation: Add an excess amount of solid **5-Bromoisoquinolin-3-amine** to a known volume of the desired solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, water) in a sealed vial. The excess solid should be visually apparent.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 ± 1 °C) for a sufficient time to reach equilibrium (e.g., 24 to 48 hours).[3][6] Preliminary experiments can be run to confirm the time required to reach a plateau.
- Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Common methods include:
 - Centrifugation: Spin the vials at high speed (e.g., 14,000 rpm) to pellet the solid.
 - Filtration: Use a low-binding filter (e.g., 0.22 µm PVDF) to remove solid particles.
- Quantification: Carefully remove an aliquot of the clear supernatant.
- Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4).
- Calculation: Calculate the solubility in units such as µg/mL or µM based on the measured concentration and the dilution factor.



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Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Analytical Quantification

Accurate quantification of the dissolved compound is essential for the thermodynamic solubility assay. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for this purpose.

Protocol Outline: HPLC-UV Method for Quantification

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size) is a good starting point.
- Mobile Phase: A gradient of acetonitrile and water, both containing a modifier to ensure good peak shape. Given the basic amine, an acidic modifier is recommended.
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Detection: The isoquinoline core is a strong chromophore. A detection wavelength should be chosen at a λ_{max} , likely in the 220-320 nm range, determined by running a UV scan of a standard solution.
- Calibration: Prepare a series of calibration standards of **5-Bromoisoquinolin-3-amine** of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area versus concentration. The curve must demonstrate good linearity ($R^2 > 0.99$) over the expected concentration range of the samples.[8]
- Sample Analysis: Inject the diluted supernatant from the solubility experiment. Determine its concentration by interpolating its peak area from the calibration curve.

Data Interpretation and Reporting

Solubility data should be reported clearly and comprehensively to be of maximum value.

Table 2: Example Solubility Data Reporting Template

Solvent System	pH	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)	Method
0.1 M HCl	1.2	37	[Result]	[Result]	Thermodynamic
0.05 M Acetate Buffer	4.5	37	[Result]	[Result]	Thermodynamic
0.05 M Phosphate Buffer	6.8	37	[Result]	[Result]	Thermodynamic
0.05 M PBS	7.4	25	[Result]	[Result]	Kinetic
Water	~7.0	25	[Result]	[Result]	Thermodynamic

Interpretation Context:

- High Solubility (>100 µg/mL): Generally not a liability for discovery projects.
- Moderate Solubility (10-100 µg/mL): May require formulation work for later stages but is often acceptable for in vitro screening.
- Low Solubility (1-10 µg/mL): Can cause issues with in vitro assays ("crap-out") and will likely present significant bioavailability challenges.
- Very Low/Insoluble (<1 µg/mL): A major liability that may require significant chemical modification or advanced formulation strategies (e.g., amorphous solid dispersions).

Conclusion

While specific public-domain solubility data for **5-Bromoisquinolin-3-amine** is scarce, this guide provides the necessary theoretical framework and robust, field-proven experimental protocols for its determination. By understanding the interplay of its structural features with pH, temperature, and solvent choice, researchers can design logical experiments to generate reliable kinetic and thermodynamic solubility data. This information is not merely a physical

constant but a critical dataset that informs compound selection, guides assay design, and ultimately influences the trajectory of a drug discovery project. Employing these standardized methods ensures data integrity and facilitates informed decision-making in the quest for novel therapeutics.

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